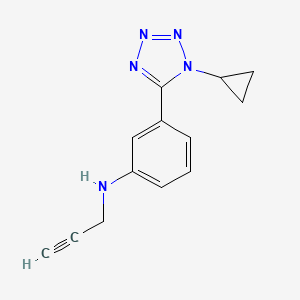
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline
描述
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline is a synthetic organic compound that features a tetrazole ring, a cyclopropyl group, and an aniline moiety
属性
IUPAC Name |
3-(1-cyclopropyltetrazol-5-yl)-N-prop-2-ynylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-8-14-11-5-3-4-10(9-11)13-15-16-17-18(13)12-6-7-12/h1,3-5,9,12,14H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQSCELHBXRIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC(=C1)C2=NN=NN2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Coupling with Aniline: The final step involves coupling the tetrazole derivative with aniline using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions could target the tetrazole ring or the aniline group, potentially leading to the formation of amines or hydrazines.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, particularly at the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the aniline group could yield nitroaniline, while reduction of the tetrazole ring could produce aminotetrazole derivatives.
科学研究应用
Chemistry
In chemistry, 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with various biological targets, leading to potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the tetrazole ring is particularly interesting due to its known bioactivity.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its unique structure may impart desirable characteristics to these materials.
作用机制
The mechanism of action of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The tetrazole ring may play a key role in binding to these targets, while the cyclopropyl and aniline groups could influence the compound’s overall activity and selectivity.
相似化合物的比较
Similar Compounds
3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline: Similar structure but with a phenyl group instead of a cyclopropyl group.
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(methyl)aniline: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a benzamide group instead of an aniline group.
Uniqueness
The uniqueness of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)aniline lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropyl group may enhance the compound’s stability and reactivity, while the tetrazole ring and aniline moiety provide opportunities for diverse chemical modifications and interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


